molecular formula C18H17NO2S2 B2908311 N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421442-54-7

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2908311
CAS No.: 1421442-54-7
M. Wt: 343.46
InChI Key: QBYMFVMMKDEKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a 2-(methylthio) substituent on the aromatic ring and dual N-alkylation with furan-3-ylmethyl and thiophen-2-ylmethyl groups.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-22-17-7-3-2-6-16(17)18(20)19(11-14-8-9-21-13-14)12-15-5-4-10-23-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYMFVMMKDEKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxaldehyde, thiophene-2-carboxaldehyde, and 2-(methylthio)benzoic acid.

    Formation of Intermediates: The aldehyde groups of furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are first converted to their respective alcohols through reduction reactions using reagents like sodium borohydride.

    Amide Bond Formation: The alcohol intermediates are then reacted with 2-(methylthio)benzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the benzamide group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the benzene ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the benzamide group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Substituent Patterns and Functional Group Effects

The target compound’s dual N-substitution with furan and thiophene groups distinguishes it from simpler benzamides. Key comparisons include:

Compound Name / ID Substituents Key Features
Target Compound N-(furan-3-ylmethyl), N-(thiophen-2-ylmethyl), 2-(methylthio) Dual heterocyclic N-substituents; methylthio at C2
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide 2-(thienylmethylthio), N-pyridinylaminoethyl Thiophene via thioether linkage; pyridine-based side chain
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) 3-furancarboxamide, N-phenyl Single furan substituent; pesticidal use
Compounds 17–20 Methylthio, thiazolidinone, hydrazine Methylthio in thiazolidinone scaffold; antimicrobial activity
  • Dual Heterocycles : The target’s combination of furan and thiophene may enhance bioavailability compared to single-heterocycle analogs like fenfuram .

Spectroscopic Characterization

The target compound would likely be characterized using methods applied to similar compounds:

  • 1H/13C NMR :
    • Thiophene protons : δ 6.8–7.5 (multiplet, J = 3–5 Hz) .
    • Furan protons : δ 7.3–7.5 (C3-H) and δ 6.2–6.4 (C4-H) .
    • Methylthio : Singlet at δ ~2.5 .
  • IR : Stretching vibrations for amide (1650–1680 cm⁻¹), C=S (650–750 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .
  • X-ray Crystallography : Used in and to confirm trans-conformation of benzamide groups, which may apply to the target .

Structure-Activity Relationship (SAR) Insights :

  • The thiophene moiety may enhance lipophilicity and membrane penetration compared to furan-only analogs .
  • Dual N-substitution could reduce metabolic degradation compared to mono-substituted benzamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.